An In-depth Technical Guide to Chroman-5-amine: Structure, Properties, Synthesis, and Applications
An In-depth Technical Guide to Chroman-5-amine: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Chroman-5-amine, a valuable heterocyclic amine in medicinal chemistry and drug discovery. This document delves into its core chemical properties, detailed structural elucidation, robust synthetic methodologies, and current applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics. Drawing from established scientific literature and chemical data, this guide is intended to be a practical resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and pharmacology.
Introduction: The Significance of the Chroman Scaffold
The chroman ring system, a bicyclic ether consisting of a fused benzene and dihydropyran ring, is a privileged scaffold in medicinal chemistry.[1] Its structural rigidity and ability to present substituents in a defined three-dimensional space make it an attractive framework for the design of biologically active molecules. Chroman derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[2] The introduction of an amine functionality, as seen in Chroman-5-amine, provides a critical handle for further chemical modification and for establishing key interactions with biological targets.[3]
Chroman-5-amine, in particular, has emerged as a crucial building block in the synthesis of dual orexin receptor antagonists, a class of drugs used for the treatment of insomnia.[4] This guide will provide a detailed exploration of the chemical and structural features that make Chroman-5-amine a molecule of significant interest in contemporary drug development.
Chemical Structure and Physicochemical Properties
Chroman-5-amine, with the systematic IUPAC name 3,4-dihydro-2H-chromen-5-amine, possesses a distinct molecular architecture that dictates its chemical behavior and physical properties.[5]
Molecular Structure:
The structure consists of a chroman core with an amine group substituted at the C5 position of the aromatic ring.
Caption: Chemical Structure of Chroman-5-amine.
Physicochemical Data:
A summary of the key physicochemical properties of Chroman-5-amine and its hydrochloride salt is presented in the table below. The hydrochloride salt is often used in research applications due to its enhanced water solubility.[4]
| Property | Chroman-5-amine (Free Base) | Chroman-5-amine hydrochloride | Reference(s) |
| CAS Number | 50386-65-7 | 1965309-15-2 | [4][5] |
| Molecular Formula | C₉H₁₁NO | C₉H₁₂ClNO | [4][5] |
| Molecular Weight | 149.19 g/mol | 185.65 g/mol | [4][5] |
| Appearance | Light brown oil | White crystalline powder | [4][5] |
| Melting Point | Not reported | 180-185 °C (with decomposition) | [4] |
| Solubility | Not reported | High water solubility (>100 mg/mL) | [4] |
| SMILES | NC1=CC=CC2=C1CCCO2 | Cl.NC1=CC=CC2=C1CCCO2 | [4][5] |
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of Chroman-5-amine. While a comprehensive set of publicly available spectra for Chroman-5-amine is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons. The aromatic protons will appear in the downfield region (typically 6.5-7.5 ppm). The protons of the dihydropyran ring will exhibit characteristic multiplets. The protons on the carbon adjacent to the oxygen (C2) are expected around 4.0-4.5 ppm, while the protons at C3 and C4 will be in the upfield region. The amine protons (NH₂) will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.[6][7]
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The aromatic carbons will resonate in the 110-160 ppm range, with the carbon bearing the amine group and the carbon attached to the ether oxygen showing characteristic shifts. The aliphatic carbons of the dihydropyran ring will appear in the upfield region.[6][8]
3.2. Infrared (IR) Spectroscopy
The IR spectrum of Chroman-5-amine, a primary aromatic amine, is expected to exhibit characteristic absorption bands.[9][10][11][12]
-
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.[9][10]
-
C-H Stretching: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands will be observed just below 3000 cm⁻¹.
-
N-H Bending: An N-H bending (scissoring) vibration is expected in the range of 1580-1650 cm⁻¹.[9]
-
C-N Stretching: Aromatic C-N stretching will likely be observed in the 1250-1335 cm⁻¹ region.[9]
-
C-O-C Stretching: Asymmetric and symmetric C-O-C stretching of the ether linkage will produce strong bands in the fingerprint region.
3.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Chroman-5-amine, the molecular ion peak [M]⁺ at m/z 149 would be expected. A common fragmentation pattern for chroman derivatives involves cleavage of the dihydropyran ring. An APCI mass spectrum has shown an M+1 peak at 150.3, confirming the molecular weight.[5]
Synthesis of Chroman-5-amine
The most common and efficient synthesis of Chroman-5-amine involves a two-step process starting from 5-nitrosalicylaldehyde. This pathway includes the formation of the chromene ring followed by the reduction of the nitro group.[3][13]
4.1. Synthesis Workflow
Caption: General synthesis workflow for Chroman-5-amine.
4.2. Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established literature methods.[3][13] Researchers should always adhere to standard laboratory safety practices.
Step 1: Synthesis of 5-Nitro-2H-chromene
-
Propargylation: To a solution of 5-nitrosalicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add propargyl bromide (1.2 eq) dropwise and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude propargyl ether.
-
Cyclization: Dissolve the crude propargyl ether in a high-boiling solvent such as N,N-diethylaniline or toluene and heat to reflux for 2-4 hours. Monitor the cyclization by TLC.
-
Purification: After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove the high-boiling solvent, followed by water and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5-Nitro-2H-chromene.
Step 2: Synthesis of Chroman-5-amine
-
Reduction: Dissolve 5-Nitro-2H-chromene (1.0 eq) in a suitable solvent such as methanol or ethanol. Add a catalyst, typically 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.[5] The reaction progress is often indicated by a color change from yellow to colorless.[5]
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield Chroman-5-amine, which is often obtained as a light brown oil and may be used in the next step without further purification if deemed sufficiently pure by NMR and TLC analysis.[5] If necessary, purification can be achieved by column chromatography on silica gel.
Reactivity and Derivatization
The chemical reactivity of Chroman-5-amine is primarily dictated by the nucleophilic character of the aromatic amine group. This functionality allows for a wide range of derivatization reactions, making it a versatile intermediate in organic synthesis.
Common Derivatization Reactions:
-
Acylation: The amine group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides.
-
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
-
Alkylation: The amine can undergo N-alkylation with alkyl halides, though over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents at the 5-position.
These derivatization strategies are fundamental to the synthesis of libraries of Chroman-5-amine analogs for structure-activity relationship (SAR) studies in drug discovery.
Applications in Drug Discovery and Development
The primary application of Chroman-5-amine in the pharmaceutical industry is as a key building block for the synthesis of dual orexin receptor antagonists (DORAs).[4]
6.1. Role in Orexin Receptor Antagonists
The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of wakefulness.[14][15] Antagonism of these receptors promotes sleep, making DORAs an effective treatment for insomnia.[14][15]
The chroman-5-amine moiety often serves as a key pharmacophoric element in DORA molecules. The amine group can be functionalized to introduce larger substituents that occupy specific pockets within the orexin receptors. The rigid chroman scaffold helps to orient these substituents optimally for high-affinity binding. The hydrogen bonding capacity of the amine or its derivatives is also crucial for interaction with amino acid residues in the receptor binding site.[4]
Illustrative Pathway: Orexin Signaling and Antagonism
Caption: Simplified diagram of orexin signaling and its antagonism by DORAs.
6.2. Other Potential Applications
The chroman scaffold is also being explored for its potential in other therapeutic areas. Derivatives of chroman amines have been investigated for their activity at serotonin receptors, suggesting potential applications in the treatment of central nervous system disorders such as anxiety and depression.[3][16][17] Furthermore, the chroman ring system is found in various natural products with diverse biological activities, indicating a broad potential for Chroman-5-amine derivatives in other areas of medicinal chemistry.[2]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. The hydrochloride salt is hygroscopic and should be stored in a tightly sealed container.[4]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
For Chroman-5-amine hydrochloride, specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[14]
Conclusion
Chroman-5-amine is a heterocyclic compound of significant interest due to its role as a key intermediate in the synthesis of medicinally important molecules, most notably dual orexin receptor antagonists. Its well-defined structure, predictable reactivity, and the biological relevance of the chroman scaffold make it a valuable tool for medicinal chemists and drug discovery scientists. This technical guide has provided a comprehensive overview of its chemical properties, spectroscopic characteristics, synthesis, and applications, with the aim of facilitating its effective use in research and development.
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